molecular formula C9H16O B14377240 4-Ethylhept-5-en-2-one CAS No. 88691-66-1

4-Ethylhept-5-en-2-one

Cat. No.: B14377240
CAS No.: 88691-66-1
M. Wt: 140.22 g/mol
InChI Key: PZRZEMPOAOYRPC-UHFFFAOYSA-N
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Description

4-Ethylhept-5-en-2-one is an organic compound with the molecular formula C9H16O. It is a ketone with a double bond and an ethyl group attached to the heptane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylhept-5-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 4-ethylpentanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethylhept-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the ethyl or enone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenation agents, acids, and bases.

Major Products Formed

Scientific Research Applications

4-Ethylhept-5-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethylhept-5-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s enone group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylhept-5-en-2-one is unique due to its specific combination of an ethyl group and an enone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and industrial processes .

Properties

CAS No.

88691-66-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4-ethylhept-5-en-2-one

InChI

InChI=1S/C9H16O/c1-4-6-9(5-2)7-8(3)10/h4,6,9H,5,7H2,1-3H3

InChI Key

PZRZEMPOAOYRPC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C)C=CC

Origin of Product

United States

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